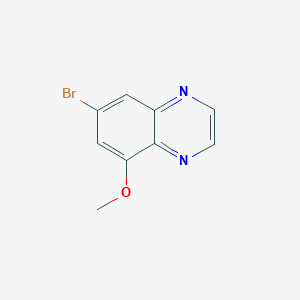![molecular formula C10H16O4 B13499776 3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid is an organic compound with the molecular formula C10H16O4 . It is characterized by the presence of a carboxylic acid group, an ether linkage, and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid typically involves the reaction of pent-4-yn-1-ol with ethylene oxide, followed by the reaction with 3-bromopropionic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the ether formation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a base.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies .
Comparison with Similar Compounds
Similar Compounds
3-(prop-2-yn-1-yloxy)propanoic acid: Similar structure but with a shorter alkyne chain.
4-oxo-4-(2-propyn-1-yloxy)butanoic acid: Contains an additional ketone group.
Uniqueness
3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid is unique due to its longer alkyne chain, which provides distinct reactivity and potential for forming more complex structures compared to its shorter-chain analogs .
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-(2-pent-4-ynoxyethoxy)propanoic acid |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-6-13-8-9-14-7-5-10(11)12/h1H,3-9H2,(H,11,12) |
InChI Key |
REGPRPLHLAASKH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


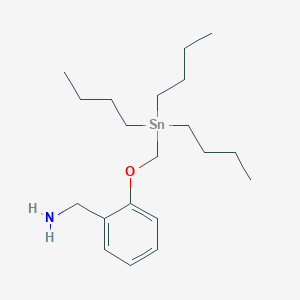
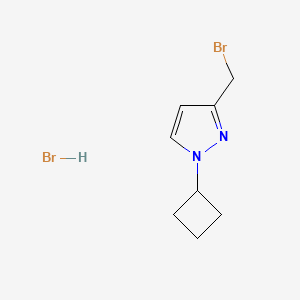
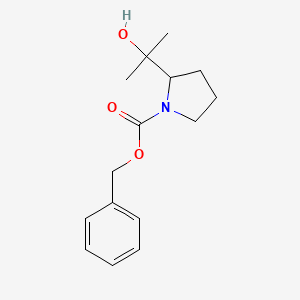
![2-[(2S)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13499720.png)
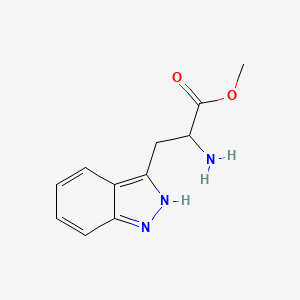
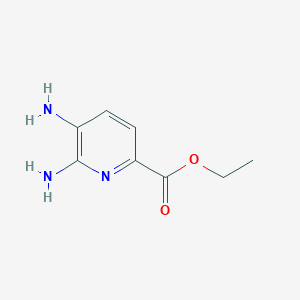


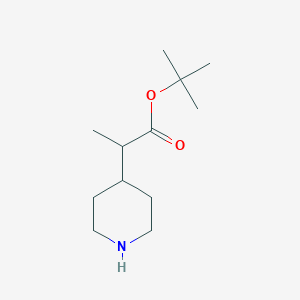
![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)
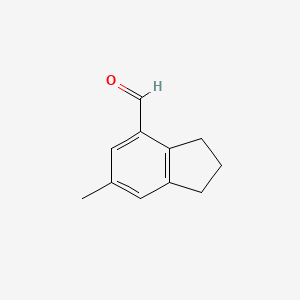
![rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis](/img/structure/B13499758.png)

